L6H21

Description

Properties

IUPAC Name |

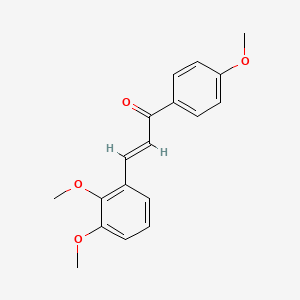

(E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-15-10-7-13(8-11-15)16(19)12-9-14-5-4-6-17(21-2)18(14)22-3/h4-12H,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECVLMVZGCYCSZ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347712 | |

| Record name | 2,3,4'-Trimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18778-38-6 | |

| Record name | 2,3,4'-Trimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4'-TRIMETHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Target of L6H21

Abstract

This compound, a synthetic chalcone derivative identified as (E)-2,3-dimethoxy-4′-methoxychalcone, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide consolidates the current understanding of this compound, with a primary focus on its molecular target and mechanism of action. Extensive research has conclusively identified Myeloid Differentiation 2 (MD-2) as the direct molecular target of this compound. By binding to MD-2, this compound effectively inhibits the lipopolysaccharide (LPS)-induced inflammatory cascade mediated by the Toll-like receptor 4 (TLR4)/MD-2 complex. This document provides a detailed overview of the binding interaction, the downstream signaling pathways affected, quantitative data from key experiments, and the methodologies employed to elucidate these findings.

Introduction

Chronic inflammation is a key pathological driver in a multitude of diseases, including sepsis, alcoholic liver disease, and neuroinflammatory conditions associated with metabolic disorders.[1][2] The innate immune system, while critical for host defense, can trigger excessive inflammatory responses when dysregulated. A pivotal pathway in innate immunity is the recognition of pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharide (LPS), by pattern recognition receptors like Toll-like receptor 4 (TLR4). The activation of TLR4 is critically dependent on its co-receptor, MD-2, which is responsible for binding directly to the lipid A moiety of LPS.[3][4] Consequently, MD-2 has emerged as a promising therapeutic target for mitigating LPS-induced inflammation.

This compound is a novel chalcone derivative that has been investigated for its potent anti-inflammatory effects.[3][4] Initial studies revealed its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages stimulated with LPS.[3][4][5] This guide delves into the specific molecular interactions and cellular consequences of this compound's activity, positioning it as a specific and direct inhibitor of MD-2.

The Molecular Target: Myeloid Differentiation 2 (MD-2)

The primary molecular target of this compound has been unequivocally identified as Myeloid Differentiation 2 (MD-2), a 160-amino acid glycoprotein.[3][4] MD-2 forms a stable complex with TLR4 on the cell surface of immune cells, such as macrophages. This TLR4/MD-2 complex is essential for the recognition of LPS.[3] MD-2 contains a deep hydrophobic pocket that directly accommodates the lipid A portion of LPS, and this binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of downstream intracellular signaling.[3] this compound exerts its anti-inflammatory effects by specifically targeting MD-2, thereby preventing the initial step of LPS recognition.[3][4]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of LPS binding to MD-2.[3] The mechanism involves the direct insertion of the this compound molecule into the hydrophobic binding pocket of MD-2.[3][4] This interaction has been characterized through molecular docking simulations and validated by various biophysical and cellular assays.

Key aspects of the mechanism include:

-

Direct Binding: this compound physically binds to the MD-2 protein.[3][5]

-

Competitive Inhibition: By occupying the hydrophobic pocket, this compound competitively displaces LPS and prevents its binding to MD-2.[3]

-

Structural Interaction: Molecular modeling has shown that this compound fits within the binding pocket and forms hydrogen bonds with two key amino acid residues: Arginine 90 (Arg⁹⁰) and Tyrosine 102 (Tyr¹⁰²).[3][4][6] These interactions are crucial for the stable binding of this compound to MD-2.

-

Inhibition of Complex Formation: The binding of this compound to MD-2 blocks the formation of the functional LPS-TLR4/MD-2 signaling complex.[3][5] This has been demonstrated through immunoprecipitation assays showing reduced association between TLR4 and MD-2 in the presence of this compound.[3]

-

Specificity: The inhibitory action of this compound is specific to the MD-2/TLR4 pathway. It does not affect TLR2-mediated cytokine expression, nor does it directly inhibit the enzymatic activity of downstream kinases such as JNK, ERK, p38, and IKK-β in cell-free assays.[3]

Quantitative Analysis of this compound-MD-2 Interaction

The interaction between this compound and MD-2, as well as its downstream inhibitory effects, have been quantified through various experimental approaches. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound to MD-2

| Parameter | Value | Method | Source |

| Dissociation Constant (KD) | 33.3 μM | Surface Plasmon Resonance (SPR) | [3][5] |

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Value (IC50) | Source |

| Inhibition of LPS-induced TNF-α expression | RAW264.7 macrophages | 6.58 μM | [5] |

| Inhibition of LPS-induced IL-6 expression | RAW264.7 macrophages | 8.59 μM | [5] |

Downstream Signaling Pathways Modulated by this compound

By preventing the activation of the TLR4/MD-2 complex, this compound effectively suppresses the two major downstream signaling cascades: the MyD88-dependent and TRIF-dependent pathways. This leads to the inhibition of key inflammatory transcription factors and the subsequent reduction in pro-inflammatory gene expression.

The primary pathways affected are:

-

MAPK Pathway: this compound dose-dependently inhibits the LPS-induced phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK).[3][4]

-

NF-κB Pathway: this compound prevents the degradation of the inhibitor of NF-κB (IκBα), which is a crucial step for the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[3] By stabilizing IκBα, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines and chemokines.[1][3][4]

Caption: this compound inhibits the LPS-induced TLR4/MD-2 signaling pathway.

Experimental Protocols

The identification and characterization of MD-2 as the target of this compound involved a series of robust biochemical and cell-based assays.[3][4][6] The general methodologies for these key experiments are outlined below.

Binding Affinity and Interaction Analysis

-

Surface Plasmon Resonance (SPR): This technique was used to measure the direct binding and kinetics of this compound to recombinant human MD-2 (rhMD-2) protein in real-time. The rhMD-2 protein is immobilized on a sensor chip, and a solution containing this compound is passed over the surface. The change in the refractive index at the surface, caused by the binding of this compound, is measured and used to calculate the association and dissociation rate constants, and ultimately the dissociation constant (KD).[3]

-

bis-ANS Displacement Assay: 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (bis-ANS) is a fluorescent probe that binds to the hydrophobic pocket of MD-2, resulting in a significant increase in fluorescence intensity. To confirm that this compound binds to this same pocket, rhMD-2 was pre-incubated with bis-ANS. The addition of this compound in increasing concentrations was shown to dose-dependently decrease the fluorescence intensity, indicating that this compound displaces bis-ANS from the MD-2 pocket.[3]

-

Molecular Docking: Computational molecular docking simulations were performed to predict and visualize the binding mode of this compound within the crystal structure of the MD-2 protein. These simulations identified the most energetically favorable conformation of this compound in the MD-2 hydrophobic pocket and predicted the key amino acid residues (Arg⁹⁰ and Tyr¹⁰²) involved in forming hydrogen bonds.[3]

-

Immunoprecipitation: To confirm that this compound disrupts the formation of the TLR4-MD-2 complex, macrophage cell lysates were subjected to immunoprecipitation. Cells were pre-treated with this compound before being stimulated with LPS. An antibody against TLR4 was used to pull down TLR4 and any associated proteins. The resulting protein complexes were then analyzed by Western blotting using an antibody against MD-2. Results showed that this compound treatment significantly reduced the amount of MD-2 co-precipitated with TLR4.[3]

Cellular and In Vivo Assays

-

Western Blotting: This standard technique was used to assess the activation state of downstream signaling pathways. Macrophages (e.g., RAW264.7 or primary peritoneal macrophages) were treated with this compound followed by LPS stimulation. Cell lysates were then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated (active) forms of ERK, p38, and JNK, as well as total levels of these proteins. Similarly, the degradation of IκBα was monitored.[1][3]

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of inflammatory cytokines, the culture supernatants from this compound- and LPS-treated macrophages were collected. ELISAs using specific antibodies for TNF-α and IL-6 were performed to measure the concentration of these secreted proteins. This assay was also used in vivo to measure cytokine levels in the serum of septic mice.[3]

-

Animal Models: The therapeutic potential of this compound was evaluated in mouse models of LPS-induced septic shock.[3][4] Mice were pre-treated with this compound (e.g., 10 mg/kg, orally) before a lethal dose of LPS was administered. The efficacy of this compound was assessed by monitoring survival rates, measuring serum cytokine levels, and histological analysis of organ damage (e.g., lung injury).[3][4] Studies have also been conducted in models of alcoholic liver disease and high-fat diet-induced prediabetes.[1][2]

Caption: Experimental workflow for identifying MD-2 as the target of this compound.

Logical Relationship of this compound's Therapeutic Effect

The anti-inflammatory and protective effects of this compound can be understood as a logical cascade of events, starting from its specific molecular interaction and culminating in a systemic therapeutic outcome.

References

- 1. Chalcone Derivative this compound Reduces EtOH + LPS-Induced Liver Injury Through Inhibition of NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects against cognitive impairment and brain pathologies via toll-like receptor 4-myeloid differentiation factor 2 signalling in prediabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

L6H21 as a Myeloid Differentiation 2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid Differentiation 2 (MD2), an essential co-receptor for Toll-like receptor 4 (TLR4), is a critical component in the lipopolysaccharide (LPS) recognition and subsequent inflammatory signaling cascade. Its role in mediating the innate immune response to Gram-negative bacteria makes it a prime therapeutic target for a host of inflammatory diseases, including sepsis, alcoholic liver disease (ALD), and certain cancers. This document provides a comprehensive technical overview of L6H21, a novel chalcone derivative identified as a potent and specific inhibitor of MD2. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex biological pathways and workflows involved.

Introduction to this compound and the MD2 Target

The innate immune system's first line of defense against Gram-negative bacteria is largely mediated by the TLR4 signaling complex. TLR4, however, does not directly bind to LPS, the major component of the outer membrane of these bacteria. Instead, the recognition and binding of LPS are facilitated by MD2, a soluble protein that associates with the extracellular domain of TLR4.[1] Upon binding LPS, MD2 induces a conformational change in TLR4, leading to receptor dimerization and the initiation of downstream signaling pathways, primarily through MyD88-dependent and TRIF-dependent routes.[2][3][4] This cascade culminates in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[5][6][7]

While crucial for host defense, dysregulation of the TLR4/MD2 pathway can lead to overwhelming inflammation, as seen in conditions like septic shock.[8] Therefore, inhibiting the initial step of this cascade—the interaction between LPS and MD2—presents a promising therapeutic strategy. This compound, or (E)-2,3-dimethoxy-4′-methoxychalcone, is a small molecule chalcone derivative that has emerged as a direct inhibitor of MD2.[5][9] It has demonstrated significant anti-inflammatory properties in a variety of preclinical models by preventing the formation of the LPS-TLR4/MD2 signaling complex.[9][10]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly targeting the MD2 protein. Molecular docking and biochemical studies have revealed that this compound inserts itself into the hydrophobic pocket of MD2, the same pocket that recognizes and binds the lipid A portion of LPS.[8][9][11]

Key molecular interactions include the formation of hydrogen bonds with the Arg90 and Tyr102 residues within the MD2 pocket.[9][11] By occupying this binding site, this compound competitively inhibits the binding of LPS to MD2. This blockade prevents the subsequent association of the LPS-MD2 complex with TLR4, thereby inhibiting the formation of the active TLR4/MD2 dimer and halting the entire downstream inflammatory signaling cascade.[9][12] The result is a significant suppression of MAPK phosphorylation and NF-κB activation, leading to a marked reduction in the expression and secretion of key inflammatory cytokines like TNF-α and IL-6.[5][9][11]

References

- 1. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Frontiers | Recognition of lipid A variants by the TLR4-MD-2 receptor complex [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Chalcone Derivative this compound Reduces EtOH + LPS-Induced Liver Injury Through Inhibition of NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chalcone-derivative this compound attenuates the OVA-induced asthma by targeting MD2 - PMC [pmc.ncbi.nlm.nih.gov]

The Chalcone Derivative L6H21: A Deep Dive into its Discovery, Synthesis, and Therapeutic Potential

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic chalcone derivative, L6H21, identified as (E)-2,3-dimethoxy-4′-methoxychalcone, has emerged as a potent anti-inflammatory agent with significant therapeutic promise. This document provides an in-depth technical guide on the discovery, synthesis, and biological activities of this compound. It details its mechanism of action as a specific inhibitor of Myeloid Differentiation factor 2 (MD-2), a crucial co-receptor for Toll-like receptor 4 (TLR4), thereby disrupting downstream inflammatory signaling. Furthermore, this guide explores the inhibitory effects of this compound on the NLRP3 inflammasome pathway. Comprehensive experimental protocols for the synthesis and biological evaluation of this compound are provided, alongside a quantitative summary of its in vitro and in vivo efficacy. This whitepaper aims to serve as a core resource for researchers and professionals in the field of drug discovery and development.

Discovery and Rationale

Chalcones, a class of open-chain flavonoids, are naturally occurring compounds found in various plants and have been recognized for their broad spectrum of biological activities. The core chalcone structure, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, has served as a valuable scaffold for the development of novel therapeutic agents. The discovery of this compound stemmed from systematic efforts to synthesize and screen a library of chalcone derivatives for potent anti-inflammatory properties. Among these, this compound demonstrated superior activity in inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Subsequent investigations into its mechanism of action revealed that this compound is a specific inhibitor of MD-2.[1] MD-2 is a key protein that binds to LPS, the major outer membrane component of Gram-negative bacteria, and facilitates the activation of TLR4, a critical initiator of the innate immune response. By binding to MD-2, this compound effectively blocks the formation of the LPS-TLR4/MD-2 complex, thereby preventing the initiation of downstream inflammatory signaling cascades.[1] This targeted approach makes this compound a highly attractive candidate for the treatment of inflammatory conditions driven by excessive TLR4 activation, such as sepsis, acute lung injury, and alcoholic liver disease.

Synthesis of this compound ((E)-2,3-dimethoxy-4′-methoxychalcone)

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction, a reliable and widely used method for the formation of chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.

Experimental Protocol: Synthesis of (E)-2,3-dimethoxy-4′-methoxychalcone (this compound)

Materials:

-

2,3-dimethoxybenzaldehyde

-

4'-methoxyacetophenone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (or Methanol)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Mortar and pestle (for solvent-free approach) or round-bottom flask with magnetic stirrer

-

Filtration apparatus (Buchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask), dissolve equimolar amounts of 2,3-dimethoxybenzaldehyde and 4'-methoxyacetophenone in ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add a catalytic amount of a strong base, such as a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction mixture will typically turn into a solid precipitate.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess base.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure (E)-2,3-dimethoxy-4′-methoxychalcone (this compound) as a crystalline solid.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mechanism of Action and Biological Activities

This compound exerts its anti-inflammatory effects primarily through two interconnected pathways: inhibition of the TLR4/MD-2 signaling cascade and suppression of the NLRP3 inflammasome.

Inhibition of the TLR4/MD-2 Signaling Pathway

LPS, a potent inflammatory stimulus, is recognized by the TLR4/MD-2 complex on the surface of immune cells like macrophages. This recognition triggers a signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and the subsequent production of a wide array of pro-inflammatory cytokines and mediators.

This compound has been shown to directly bind to a hydrophobic pocket within the MD-2 protein.[1] This binding event physically obstructs the interaction between LPS and MD-2, thereby preventing the formation of the active TLR4/MD-2/LPS signaling complex.[1] The downstream consequences of this inhibition are a significant reduction in the activation of NF-κB and mitogen-activated protein kinases (MAPKs), leading to decreased expression and release of inflammatory cytokines.

References

L6H21 Structure-Activity Relationship: A Technical Guide to a Novel MD-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L6H21, a novel chalcone derivative identified as (E)-2,3-dimethoxy-4′-methoxychalcone, has emerged as a potent and specific inhibitor of the Myeloid Differentiation 2 (MD-2) protein. MD-2 is a critical co-receptor for Toll-like receptor 4 (TLR4), which plays a central role in the innate immune response to bacterial lipopolysaccharide (LPS). By directly targeting MD-2, this compound effectively attenuates the inflammatory cascade triggered by LPS, demonstrating significant therapeutic potential in preclinical models of sepsis, acute lung injury, alcoholic liver disease, asthma, and neuroinflammation.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the key experimental protocols used to elucidate its biological functions.

Introduction: The Therapeutic Promise of Targeting MD-2

The TLR4 signaling pathway is a key driver of inflammation in a multitude of diseases. Upon recognition of LPS, TLR4, in complex with MD-2, initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[1][3] While TLR4 itself has been a target for drug development, direct inhibition of MD-2 offers a more specific approach to modulate this pathway. This compound has been identified as a small molecule that directly binds to MD-2, preventing the interaction with LPS and thereby blocking downstream signaling.[1][7]

Structure-Activity Relationship (SAR) of this compound

The core structure of this compound is a chalcone, a natural product scaffold known for its diverse biological activities, including anti-inflammatory properties.[2][3] The specific substitutions on the two phenyl rings of the chalcone backbone are critical for the potent and selective inhibitory activity of this compound against MD-2.

Key Structural Features of this compound for MD-2 Inhibition:

-

(E)-2,3-dimethoxy-4′-methoxychalcone: This specific substitution pattern has been identified as conferring excellent anti-inflammatory activity.[1]

-

Interaction with MD-2 Binding Pocket: this compound inserts into the hydrophobic pocket of the MD-2 protein. This is the same pocket that recognizes the lipid A portion of LPS. By occupying this pocket, this compound acts as a competitive inhibitor of LPS.[1][8]

-

Hydrogen Bonding: The interaction between this compound and MD-2 is stabilized by the formation of hydrogen bonds with key amino acid residues, specifically Arg90 and Tyr102, within the binding pocket.[1][7]

While extensive SAR studies with a broad range of this compound analogs are not yet publicly available, a related compound, L2H21 ((E)-2,3-Dimethoxy-3′,4′-dihydroxychalcone), has also been identified as an MD-2 inhibitor.[6] This suggests that the 2,3-dimethoxy substitution on one of the phenyl rings is a crucial feature for activity. The variation at the 3′ and 4′ positions of the second phenyl ring (methoxy in this compound vs. dihydroxy in L2H21) indicates that this position may be amenable to modification to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Quantitative Data on this compound Activity

| Assay/Model | This compound Concentration | Observed Effect | Reference |

| In Vitro | |||

| LPS-induced TNF-α and IL-6 production in macrophages | 1, 2.5, 5, 10 µM | Dose-dependent inhibition | [6] |

| LPS-induced phosphorylation of ERK, p38, and JNK in macrophages | Dose-dependent | Inhibition | [1] |

| LPS-induced IκB degradation in macrophages | Dose-dependent | Reversal | [1] |

| Binding of biotin-LPS to rhMD-2 (ELISA) | Dose-dependent | Inhibition | [1] |

| Binding of bis-ANS to rhMD-2 (Fluorescence) | Dose-dependent | Inhibition | [1] |

| TLR4-MD2 complex formation | 1, 5, 10 µM | Reduction | [1] |

| Cell Viability in RAW264.7 cells (EtOH + LPS) | 10 µM | Prevention of viability loss | [2] |

| In Vivo | |||

| LPS-induced septic shock in mice | Pretreatment | Improved survival, prevented lung injury, decreased serum and hepatic cytokines | [1][7] |

| EtOH + LPS-induced liver injury in mice | 10 mg/kg/day (oral gavage) | Protection against hepatic steatosis and inflammation | [2] |

| OVA-induced asthma in mice | 10 and 20 mg/kg | Alleviation of airway resistance, lung injury, and inflammation | [3] |

| HFD-induced prediabetes in rats | Three doses (details not specified) | Attenuation of metabolic dysregulation and cognitive impairment | [4] |

Mechanism of Action: Inhibition of the TLR4/MD-2 Signaling Pathway

The anti-inflammatory effects of this compound are a direct consequence of its ability to inhibit the TLR4/MD-2 signaling cascade at its inception. The binding of this compound to MD-2 sterically hinders the binding of LPS, preventing the dimerization of the TLR4/MD-2 complex, which is a prerequisite for downstream signal transduction.

Caption: this compound inhibits the TLR4 signaling pathway by binding to MD-2.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the activity of this compound.

Molecular Docking

-

Objective: To predict the binding mode of this compound to the MD-2 protein.

-

Protocol:

-

The three-dimensional structure of human or mouse MD-2 is obtained from the Protein Data Bank.

-

The structure of this compound is built and energy-minimized using a molecular modeling software package (e.g., Sybyl-x).

-

Molecular docking is performed to fit this compound into the binding pocket of MD-2.

-

The most energetically favorable binding conformations are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.[1]

-

Surface Plasmon Resonance (SPR)

-

Objective: To measure the direct binding affinity between this compound and MD-2.

-

Protocol:

-

Recombinant human MD-2 (rhMD-2) is immobilized on a sensor chip.

-

Different concentrations of this compound are flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the amount of bound this compound, is measured in real-time.

-

Association and dissociation rate constants are determined to calculate the binding affinity (KD).[1]

-

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Western Blotting for Signaling Pathway Analysis

-

Objective: To determine the effect of this compound on the activation of downstream signaling proteins.

-

Protocol:

-

Macrophages (e.g., primary peritoneal macrophages or RAW264.7 cells) are pre-treated with various concentrations of this compound for a specified time.

-

The cells are then stimulated with LPS.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of MAPKs (ERK, p38, JNK) and IκB.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system.[1]

-

In Vivo Model of LPS-Induced Sepsis

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of sepsis.

-

Protocol:

-

C57BL/6 mice are pre-treated with this compound or a vehicle control via intraperitoneal injection or oral gavage.

-

After a specified time, the mice are challenged with a lethal dose of LPS.

-

Survival is monitored over a period of several days.

-

In separate cohorts, blood and tissue samples are collected at various time points after LPS challenge to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and to assess organ injury (e.g., lung histology).[1][7]

-

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of inflammatory diseases driven by the TLR4/MD-2 pathway. Its well-defined mechanism of action, involving direct inhibition of MD-2, provides a strong rationale for its further development. Future research should focus on:

-

Comprehensive SAR studies: Synthesis and evaluation of a library of this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Pharmacokinetic and toxicology studies: In-depth evaluation of the absorption, distribution, metabolism, excretion, and safety profile of lead candidates.

-

Efficacy in diverse disease models: Exploration of the therapeutic potential of this compound and its analogs in a broader range of inflammatory and autoimmune diseases.

The continued investigation of this compound and related chalcones holds significant promise for the development of a new class of anti-inflammatory therapeutics targeting the MD-2/TLR4 axis.

References

- 1. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivative this compound Reduces EtOH + LPS-Induced Liver Injury Through Inhibition of NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone-derivative this compound attenuates the OVA-induced asthma by targeting MD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects against cognitive impairment and brain pathologies via toll-like receptor 4-myeloid differentiation factor 2 signalling in prediabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chalcone-derivative this compound attenuates the OVA-induced asthma by targeting MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting myeloid differentiation protein 2 by the new chalcone L2H21 protects LPS‐induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

L6H21: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical contributor to the pathogenesis of a wide array of neurological disorders. The innate immune response, primarily mediated by microglia and astrocytes in the central nervous system (CNS), plays a pivotal role in initiating and propagating inflammatory cascades. A key signaling pathway implicated in neuroinflammation is the Toll-like receptor 4 (TLR4) pathway, which is activated by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs). Chronic activation of this pathway leads to the production of pro-inflammatory cytokines, oxidative stress, and ultimately neuronal damage and cognitive decline. L6H21, a novel chalcone derivative, has emerged as a promising therapeutic agent by specifically targeting the myeloid differentiation factor 2 (MD-2), an essential co-receptor for TLR4 activation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in neuroinflammation research, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: MD-2 Inhibition

This compound functions as a specific inhibitor of MD-2, a small extracellular protein that forms a complex with TLR4 and is indispensable for the recognition of LPS. By binding to a hydrophobic pocket within MD-2, this compound competitively displaces LPS, thereby preventing the dimerization of the TLR4/MD-2 complex and the subsequent initiation of downstream inflammatory signaling.[1][2][3] Molecular docking studies have identified that this compound forms hydrogen bonds with key residues, specifically Arg90 and Tyr102, within the MD-2 pocket.[1][2][3] This targeted inhibition effectively blocks the activation of major downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways, which are responsible for the activation of transcription factors like NF-κB and AP-1 and the subsequent expression of pro-inflammatory genes.[1][4]

Signaling Pathway of this compound in Neuroinflammation

The inhibitory effect of this compound on the TLR4/MD-2 signaling pathway is central to its anti-neuroinflammatory properties. The following diagram illustrates the canonical TLR4 signaling cascade and the point of intervention by this compound.

Caption: this compound inhibits the TLR4 signaling pathway by targeting MD-2.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production

| Cell Type | Stimulant | This compound Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Reference |

| Mouse Primary Macrophages | LPS (0.5 µg/mL) | 2 | ~40% | ~35% | [1] |

| Mouse Primary Macrophages | LPS (0.5 µg/mL) | 5 | ~60% | ~55% | [1] |

| Mouse Primary Macrophages | LPS (0.5 µg/mL) | 10 | ~80% | ~75% | [1] |

| RAW 264.7 Macrophages | LPS (0.5 µg/mL) | 2 | ~30% | ~25% | [1] |

| RAW 264.7 Macrophages | LPS (0.5 µg/mL) | 5 | ~50% | ~45% | [1] |

| RAW 264.7 Macrophages | LPS (0.5 µg/mL) | 10 | ~70% | ~65% | [1] |

Table 2: In Vivo Efficacy in a High-Fat Diet-Induced Neuroinflammation Model in Rats

| Treatment Group | Cognitive Function (Escape Latency in Morris Water Maze, s) | Brain Oxidative Stress (Malondialdehyde, nmol/mg protein) | Microglial Activation (Iba-1 positive cells/field) | Reference |

| Normal Diet (Vehicle) | ~20 | ~1.5 | ~15 | [5] |

| High-Fat Diet (Vehicle) | ~45 | ~3.0 | ~40 | [5] |

| High-Fat Diet + this compound (low dose) | ~30 | ~2.2 | ~25 | [5] |

| High-Fat Diet + this compound (medium dose) | ~25 | ~1.8 | ~20 | [5] |

| High-Fat Diet + this compound (high dose) | ~22 | ~1.6 | ~18 | [5] |

Experimental Protocols

In Vitro Inhibition of Pro-inflammatory Cytokines

Objective: To determine the dose-dependent effect of this compound on LPS-induced pro-inflammatory cytokine production in macrophages.

Materials:

-

RAW 264.7 macrophages or primary mouse peritoneal macrophages

-

This compound (synthesized and purified to >99%)

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

DMSO (vehicle control)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed macrophages in 24-well plates at a density of 5 x 105 cells/well and allow to adhere overnight.

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 2, 5, 10 µM) or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with LPS (0.5 µg/mL) for 22 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Normalize cytokine levels to the total protein concentration in the corresponding cell lysates.

Western Blot Analysis of MAPK and NF-κB Signaling

Objective: To assess the effect of this compound on the activation of key downstream signaling molecules in the TLR4 pathway.

Materials:

-

Mouse primary macrophages

-

This compound

-

LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies against p-ERK, ERK, p-p38, p38, p-JNK, JNK, IκB, and β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Seed mouse primary macrophages in 6-well plates and grow to confluence.

-

Pre-treat cells with this compound (2.5, 5, or 10 µM) or vehicle for 2 hours.

-

Stimulate with LPS (0.5 µg/mL) for 30 minutes.

-

Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the respective total protein or loading control (β-actin).

Experimental Workflow for In Vivo Neuroinflammation Model

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a rodent model of neuroinflammation.

Caption: Workflow for in vivo evaluation of this compound in neuroinflammation.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for neuroinflammatory conditions. Its specific inhibition of the MD-2 co-receptor provides a focused approach to modulating the TLR4 signaling pathway, a key driver of inflammation in the CNS. The preclinical data strongly support its potential to ameliorate neuroinflammation, reduce oxidative stress, and improve cognitive function. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering a basis for further investigation into its therapeutic applications for a range of neurological disorders.

References

- 1. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects against cognitive impairment and brain pathologies via toll-like receptor 4-myeloid differentiation factor 2 signalling in prediabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L6H21: A Novel MD-2 Inhibitor for the Attenuation of Sepsis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The inflammatory cascade in sepsis is largely driven by the interaction of lipopolysaccharide (LPS) from Gram-negative bacteria with the Toll-like receptor 4 (TLR4) complex. A key component of this complex is the myeloid differentiation 2 (MD-2) protein, which is directly responsible for binding LPS and initiating the downstream signaling cascade. This document provides a comprehensive technical overview of L6H21, a novel chalcone derivative that has been identified as a potent and specific inhibitor of MD-2. By targeting MD-2, this compound effectively attenuates the LPS-induced inflammatory response, demonstrating significant therapeutic potential in preclinical models of sepsis. This guide will delve into the mechanism of action, preclinical efficacy, and the experimental protocols utilized to validate this compound as a promising candidate for sepsis therapy.

Introduction

The pathophysiology of sepsis is complex, involving an overwhelming production of pro-inflammatory cytokines in response to microbial products, most notably LPS. The TLR4 signaling pathway is central to this process. TLR4, in conjunction with its co-receptor MD-2, recognizes LPS, leading to the activation of intracellular signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This culminates in the transcription and release of a barrage of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which contribute to the systemic inflammation, tissue damage, and organ failure seen in sepsis.[1][3]

Given the pivotal role of the TLR4/MD-2 complex in sepsis, it represents a prime therapeutic target. While some TLR4 antagonists have been investigated, their clinical success has been limited.[2] this compound, an (E)-2,3-dimethoxy-4′-methoxychalcone, has emerged as a promising small molecule that specifically targets MD-2, thereby inhibiting the initial step of LPS recognition and subsequent inflammatory signaling.[2][3]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly binding to the MD-2 protein and inhibiting the formation of the LPS-TLR4/MD-2 signaling complex.[2]

Molecular Interaction with MD-2

Computational docking and biophysical analyses have revealed that this compound inserts into the hydrophobic pocket of the MD-2 protein.[1][4] This binding is stabilized by the formation of hydrogen bonds with key amino acid residues, namely Arginine 90 (Arg⁹⁰) and Tyrosine 102 (Tyr¹⁰²), within the MD-2 pocket.[1][2][5] This interaction physically obstructs the binding of LPS to MD-2, a critical step for the activation of the TLR4 signaling pathway.

Downstream Signaling Inhibition

By preventing the formation of the LPS-TLR4/MD-2 complex, this compound effectively suppresses the downstream inflammatory signaling cascade. In vitro studies have demonstrated that this compound inhibits LPS-induced phosphorylation of MAPKs and the activation of NF-κB in macrophages.[1][2][4] This blockade of key signaling pathways leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines, including TNF-α and IL-6.[1][2]

Caption: this compound inhibits the LPS-TLR4/MD-2 signaling pathway.

Preclinical Efficacy of this compound in a Sepsis Model

The therapeutic potential of this compound has been evaluated in a murine model of LPS-induced septic shock. The data demonstrates that this compound significantly improves survival and mitigates the pathological hallmarks of sepsis.

In Vivo Survival Studies

In a lethal model of LPS-induced sepsis in C57BL/6 mice, treatment with this compound demonstrated a significant survival benefit.[2]

| Treatment Group | Dosage (mg/kg) | Administration Time | Survival Rate (%) |

| Control (LPS alone) | - | - | 0 |

| This compound (Preventive) | 10 | 15 min before LPS | 60 |

| This compound (Therapeutic) | 10 | 15 min after LPS | 50 |

| Table 1: Survival Rates in LPS-Induced Septic Mice Treated with this compound. [2] |

Attenuation of Systemic and Hepatic Inflammation

This compound treatment led to a marked reduction in the systemic and hepatic levels of key pro-inflammatory cytokines in septic mice.

| Cytokine | Organ/Fluid | This compound Treatment | Outcome |

| TNF-α | Serum | Pretreatment | Decreased levels |

| IL-6 | Serum | Pretreatment | Decreased levels |

| TNF-α | Liver | Pretreatment | Decreased levels |

| IL-6 | Liver | Pretreatment | Decreased levels |

| Table 2: Effect of this compound on Cytokine Levels in LPS-Induced Septic Mice. [1][2] |

Protection Against Lung Injury

Sepsis is often associated with acute lung injury (ALI). Histopathological examination of lung tissue from septic mice revealed that this compound pretreatment prevented LPS-induced lung injury.[1][2]

Experimental Protocols

A variety of biochemical and immunological assays were employed to elucidate the mechanism of action and efficacy of this compound.

This compound and MD-2 Binding Affinity Assays

-

Computer Docking: Molecular docking simulations were performed to predict the binding mode of this compound to the MD-2 protein.[1][4]

-

Surface Plasmon Resonance (SPR) Analysis: SPR was used to quantitatively measure the direct binding affinity between this compound and recombinant MD-2 protein.[1][4]

-

Fluorescence Measurements and ELISA: These techniques were utilized to further confirm the direct interaction between this compound and MD-2.[1][4]

-

Flow Cytometric Analysis: Flow cytometry was employed to assess the ability of this compound to block the binding of LPS to MD-2 on the cell surface.[1]

References

- 1. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Derivative this compound Reduces EtOH + LPS-Induced Liver Injury Through Inhibition of NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of L6H21 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

L6H21, a chalcone derivative, has emerged as a potent and specific inhibitor of the myeloid differentiation 2 (MD-2)/Toll-like receptor 4 (TLR4) complex. This interaction is a critical upstream event in several inflammatory signaling cascades, making this compound a promising therapeutic candidate for a range of inflammatory diseases. Preclinical studies in murine models have demonstrated its efficacy in mitigating alcohol-induced liver injury, sepsis, and asthma.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in mice, based on established research, to facilitate further investigation into its therapeutic potential.

Mechanism of Action: Inhibition of the MD-2/TLR4 Signaling Pathway

This compound exerts its anti-inflammatory effects by directly binding to MD-2, a co-receptor essential for the activation of TLR4 by lipopolysaccharide (LPS).[2][4] By binding to the hydrophobic pocket of MD-2, this compound competitively inhibits the binding of LPS, thereby preventing the formation of the TLR4/MD-2/LPS complex.[2][5] This blockade abrogates the downstream activation of critical inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2][4][6] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][4]

Data Presentation: Summary of In Vivo Administration Protocols

The following tables summarize the key parameters for the in vivo administration of this compound in different mouse models based on published studies.

Table 1: this compound Administration in an Alcohol-Induced Liver Injury Model

| Parameter | Details | Reference |

| Animal Model | 8- to 10-week-old male C57BL/6 mice | [1] |

| Disease Induction | Lieber-DeCarli liquid diet containing 5% EtOH for 10 days, followed by a single intraperitoneal (i.p.) injection of LPS (5 mg/kg) on the last day. | [1] |

| This compound Dosage | 10 mg/kg/day | [1] |

| Route of Administration | Oral gavage | [1] |

| Vehicle | Administered as part of the Lieber-DeCarli liquid diet. | [1] |

| Treatment Duration | Daily, starting on the same day as the alcohol feeding. | [1] |

| Endpoint Analysis | Serum ALT and AST levels, hepatic triglyceride levels, liver histology (H&E and Oil Red O staining), analysis of inflammatory markers (TLR4, NF-κB, NLRP3 inflammasome). | [1] |

Table 2: this compound Administration in an LPS-Induced Sepsis Model

| Parameter | Details | Reference |

| Animal Model | Male C57BL/6 mice (18-22 g) | [2] |

| Disease Induction | Single intravenous (i.v.) injection of LPS (10 mg/kg or 20 mg/kg). | [2] |

| This compound Dosage | 10 mg/kg | [2] |

| Route of Administration | Intravenous (i.v.) injection | [2] |

| Vehicle | Dissolved in water with 8% macrogol 15 hydroxystearate. | [1] |

| Treatment Timing | 15 minutes before or after LPS injection. | [2] |

| Endpoint Analysis | Survival rate, body weight, lung histopathology (H&E staining), serum and hepatic cytokine levels (TNF-α, IL-6). | [2] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

-

For Oral Gavage: While one study co-administered this compound with a liquid diet, for standard oral gavage, a suspension can be prepared. A common vehicle for oral gavage in mice is 0.5% methylcellulose in sterile water.[7] The appropriate amount of this compound should be suspended in the vehicle to achieve the desired final concentration for a dosing volume of typically 10 mL/kg.

-

For Intravenous Injection: this compound can be formulated for intravenous administration by first dissolving it in a suitable solvent and then diluting it in a vehicle appropriate for injection. One study reported dissolving this compound in water containing macrogol 15 hydroxystearate (a non-ionic solubilizer) to a final concentration of 2 mg/mL this compound and 8% solubilizer.[1]

Protocol 1: this compound Administration in a Mouse Model of Alcohol-Induced Liver Injury

This protocol is adapted from a study investigating the protective effects of this compound against liver damage induced by chronic alcohol consumption followed by an inflammatory challenge.[1]

Materials:

-

8- to 10-week-old male C57BL/6 mice

-

Lieber-DeCarli liquid diet (control and 5% ethanol)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Gavage needles

-

Standard laboratory equipment for animal housing and handling

Experimental Workflow:

Procedure:

-

Acclimatization: Acclimatize male C57BL/6 mice to the animal facility for at least one week before the experiment.

-

Group Allocation: Randomly divide the mice into the following groups (n=8 per group):

-

Control Group: Fed a control liquid diet.

-

EtOH + LPS Group: Fed a 5% ethanol liquid diet.

-

EtOH + LPS + this compound Group: Fed a 5% ethanol liquid diet and administered this compound.

-

-

Diet and Treatment Administration:

-

For 10 days, provide the respective liquid diets to the mice.

-

For the this compound treatment group, administer this compound at a dose of 10 mg/kg/day via oral gavage.

-

-

Inflammatory Challenge: On the 10th day, administer a single intraperitoneal (i.p.) injection of LPS (5 mg/kg in sterile saline) to the EtOH + LPS and EtOH + LPS + this compound groups. The control group should receive an i.p. injection of sterile saline.

-

Endpoint Analysis: Six hours after the LPS injection, sacrifice the mice.

-

Collect blood samples for the analysis of serum alanine transaminase (ALT) and aspartate transaminase (AST) levels.

-

Harvest the livers for histological analysis (H&E and Oil Red O staining) and for measuring hepatic triglyceride levels and inflammatory markers.

-

Protocol 2: this compound Administration in a Mouse Model of LPS-Induced Sepsis

This protocol is based on a study evaluating the efficacy of this compound in a model of systemic inflammation and sepsis.[2]

Materials:

-

Male C57BL/6 mice (18-22 g)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle for intravenous injection (e.g., water with 8% macrogol 15 hydroxystearate)

-

Sterile saline

-

Syringes and needles for intravenous injection

-

Standard laboratory equipment for animal housing and handling

Experimental Workflow:

Procedure:

-

Acclimatization: Acclimatize male C57BL/6 mice to the animal facility for at least one week prior to the experiment.

-

Group Allocation: Randomly divide the mice into the following groups (n=10 per group):

-

Vehicle + LPS Group: Receives vehicle followed by LPS.

-

This compound Pre-treatment Group: Receives this compound before LPS.

-

This compound Post-treatment Group: Receives this compound after LPS.

-

-

Administration:

-

Pre-treatment: Administer this compound (10 mg/kg) via intravenous (i.v.) injection 15 minutes before the i.v. injection of LPS (10 or 20 mg/kg).

-

Post-treatment: Administer this compound (10 mg/kg) via i.v. injection 15 minutes after the i.v. injection of LPS (20 mg/kg).

-

Vehicle Control: Administer the vehicle via i.v. injection 15 minutes before the i.v. injection of LPS.

-

-

Monitoring and Endpoint Analysis:

-

Survival Study: Monitor the survival and body weight of the mice for 7 days after the LPS injection.

-

Cytokine and Histopathology Study: In a separate cohort of mice, sacrifice animals at 2 and 8 hours after LPS injection.

-

Collect blood to measure serum levels of TNF-α and IL-6.

-

Harvest lungs for histopathological analysis (H&E staining).

-

-

Toxicity and Safety Considerations

-

In Vitro Toxicity: this compound has been shown to have no significant toxicity in primary macrophages, primary liver cells, and cardiomyocytes at various doses.[1]

-

In Vivo Acute Toxicity: In an acute toxicity study, C57BL/6 mice treated with this compound by oral gavage at doses of 1 or 2 g/kg showed no significant signs of toxicity, and their body weights were recorded daily for 15 days.[1]

-

In Vivo Chronic Toxicity: A 70-day study in C57BL/6 mice with daily oral gavage of this compound at 100 mg/kg did not show significant toxicity. Body weights were recorded weekly, and at the end of the study, no significant histological abnormalities were observed in the heart, liver, or kidneys.[1]

Conclusion

The provided protocols and data offer a comprehensive guide for the in vivo administration of this compound in murine models of inflammatory diseases. The established efficacy of this compound in targeting the MD-2/TLR4 signaling pathway, coupled with its favorable safety profile, underscores its potential as a therapeutic agent. These application notes are intended to support further research into the diverse applications of this compound in preclinical drug development.

References

- 1. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. LPS induced Rodent Sepsis Model - Creative Biolabs [creative-biolabs.com]

- 4. Chalcone Derivative this compound Reduces EtOH + LPS-Induced Liver Injury Through Inhibition of NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Dissolution and Application of L6H21 for In Vitro Inflammation Assays

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: L6H21 is a chalcone derivative that has demonstrated potent anti-inflammatory properties. It functions as a specific inhibitor of Myeloid Differentiation 2 (MD-2), a co-receptor of Toll-like receptor 4 (TLR4). By binding to MD-2, this compound blocks the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex, thereby inhibiting downstream inflammatory signaling pathways such as the NF-κB and MAPK pathways.[1][2][3] This document provides detailed protocols for the dissolution of this compound and its application in common in vitro assays to assess its anti-inflammatory efficacy.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Concentration | Notes |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL | Common solvent for in vitro stock solutions.[4] |

| 10 mM | Ready-to-use solution often available commercially.[2] | |

| N,N-Dimethylformamide (DMF) | 20 mg/mL | Alternative solvent for stock solutions.[4] |

| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | For assays requiring lower organic solvent concentrations.[4] |

Table 2: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (TNF-α inhibition) | RAW264.7 macrophages | 6.58 µM | [2] |

| Mouse primary macrophages | 6.17 µM | [4] | |

| IC50 (IL-6 inhibition) | RAW264.7 macrophages | 8.59 µM | [2] |

| Mouse primary macrophages | 7.72 µM | [4] | |

| Kd (MD-2 binding) | Cell-free assay | 33.3 µM | [2][4] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound. The molecular weight of this compound is 298.3 g/mol .[4]

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration. For example, for a 10 mM stock solution, dissolve 2.983 mg of this compound in 1 mL of DMSO.

-

Vortex the tube until the this compound is completely dissolved.

-

Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To evaluate the inhibitory effect of this compound on LPS-induced pro-inflammatory cytokine production in macrophages.

Cell Line: RAW264.7 or primary macrophages.

Materials:

-

RAW264.7 cells

-

Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS)

-

This compound stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-6

Protocol:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

The next day, remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle control (DMSO) for 30 minutes.[5] The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

Stimulate the cells with LPS (e.g., 0.5 µg/mL) for a specified time (e.g., 12-24 hours).[5] Include a negative control group with no LPS stimulation.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibitory effect of this compound.

Western Blot Analysis of NF-κB and MAPK Signaling

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Materials:

-

RAW264.7 cells

-

This compound and LPS

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-IκBα, IκBα, NF-κB p65, β-actin, and Histone.[5][6]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with this compound or vehicle for 30 minutes, followed by LPS stimulation for 1 hour.[5]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of MAPKs and IκBα, and the nuclear translocation of NF-κB p65.

Visualizations

Caption: this compound inhibits the LPS-induced inflammatory signaling pathway.

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory activity.

References

- 1. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting myeloid differentiation protein 2 by the new chalcone L2H21 protects LPS‐induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. MD-2 as the target of a novel small molecule, this compound, in the attenuation of LPS-induced inflammatory response and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone Derivative this compound Reduces EtOH + LPS-Induced Liver Injury Through Inhibition of NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application of L6H21 in Attenuating LPS-Induced Lung Injury: A Guide for Researchers

Harnessing the Power of L6H21 to Combat Acute Lung Injury

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, often triggered by infections and sepsis.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent initiator of this inflammatory cascade.[1] The chalcone derivative this compound has emerged as a promising small molecule inhibitor of the inflammatory response, showing significant potential in preclinical models of LPS-induced lung injury.[2][3]

These application notes provide a comprehensive overview of the use of this compound in a model of LPS-induced lung injury, detailing its mechanism of action, experimental protocols, and key quantitative findings. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory lung diseases.

Mechanism of Action: Targeting the MD-2/TLR4 Complex

This compound exerts its anti-inflammatory effects by directly targeting Myeloid Differentiation 2 (MD-2), a co-receptor of Toll-like receptor 4 (TLR4).[2][4] MD-2 is essential for recognizing LPS and initiating the TLR4 signaling cascade.[2][4] this compound binds to a hydrophobic pocket within MD-2, specifically forming hydrogen bonds with the amino acid residues Arg90 and Tyr102.[2][3][5] This interaction prevents the binding of LPS to MD-2, thereby inhibiting the formation of the TLR4/MD-2 complex.[2][6] The disruption of this complex formation is a critical step in halting the downstream inflammatory signaling pathways, including the MAPK and NF-κB pathways.[2][6] By suppressing the activation of these pathways, this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][7]

Signaling Pathway of this compound in LPS-Induced Lung Injury

Caption: Mechanism of this compound in inhibiting LPS-induced inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in mitigating LPS-induced lung injury.

Table 1: Effect of this compound on Inflammatory Cytokine Levels

| Cytokine | Model System | LPS Dose | This compound Dose | Reduction vs. LPS Control | Reference |

| TNF-α | Mouse Peritoneal Macrophages | 0.5 µg/mL | 10 µM | Significant decrease | [7] |

| RAW 264.7 Macrophages | 0.5 µg/mL | 10 µM | Significant decrease | [7] | |

| C57BL/6 Mice (Serum) | 10 mg/kg (i.v.) | 10 mg/kg (i.v.) | Significant decrease | [5] | |

| C57BL/6 Mice (BALF) | Intratracheal | 10 mg/kg | Significant decrease | [3] | |

| IL-6 | Mouse Peritoneal Macrophages | 0.5 µg/mL | 10 µM | Significant decrease | [7] |

| RAW 264.7 Macrophages | 0.5 µg/mL | 10 µM | Significant decrease | [7] | |

| C57BL/6 Mice (Serum) | 10 mg/kg (i.v.) | 10 mg/kg (i.v.) | Significant decrease | [5] | |

| C57BL/6 Mice (BALF) | Intratracheal | 10 mg/kg | No significant difference | [3] | |

| IL-1β | Mouse Peritoneal Macrophages (mRNA) | 0.5 µg/mL | 10 µM | Significant decrease | [7] |

| BEAS-2B Cells (mRNA) | 0.5 µg/mL | 10 µM | Significant decrease | [7] |

Table 2: Effect of this compound on Cellular Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Cell Type | Model System | LPS Dose | This compound Dose | Reduction vs. LPS Control | Reference |

| Total Cells | C57BL/6 Mice | Intratracheal | 10 mg/kg | Significant reduction | [3] |

| Neutrophils | C57BL/6 Mice | Intratracheal | 10 mg/kg | Significant reduction | [3] |

Table 3: Effect of this compound on Lung Injury Parameters

| Parameter | Model System | LPS Dose | This compound Dose | Outcome | Reference |

| Lung Wet/Dry Weight Ratio | C57BL/6 Mice | Intratracheal | 10 mg/kg | Significantly decreased | [3] |

| Protein Concentration in BALF | C57BL/6 Mice | Intratracheal | 10 mg/kg | Significantly decreased | [3] |

| Lung Injury Score | C57BL/6 Mice | Intratracheal | 10 mg/kg | Significantly reduced | [3] |

| Myeloperoxidase (MPO) Activity | C57BL/6 Mice | Intratracheal | 10 mg/kg | Significantly attenuated | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects in LPS-induced lung injury models.

In Vivo LPS-Induced Acute Lung Injury Model

This protocol describes the induction of ALI in mice using intratracheal administration of LPS and subsequent treatment with this compound.

Caption: Experimental workflow for the in vivo LPS-induced lung injury model.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Anesthetics (e.g., ketamine/xylazine)

-

Sterile saline

-

Surgical instruments for intratracheal instillation

Procedure:

-

Animal Acclimatization: House mice in a pathogen-free environment with free access to food and water for at least one week before the experiment.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (DMSO) via intravenous (i.v.) injection 15 minutes before LPS challenge.[5]

-

LPS Instillation: Anesthetize the mice and perform a non-invasive or surgical intratracheal instillation of LPS (e.g., 1 or 5 mg/kg) in a small volume of sterile saline.[8]

-

Monitoring: Monitor the animals for signs of distress.

-

Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the mice and collect samples.[3][8]

-

Bronchoalveolar Lavage Fluid (BALF): Perform bronchoalveolar lavage with sterile saline to collect BALF for cell counting and protein analysis.

-

Lung Tissue: Harvest the lungs for histological analysis, myeloperoxidase (MPO) activity assay, and homogenization for Western blot and RT-qPCR.

-

Blood: Collect blood via cardiac puncture to obtain serum for cytokine analysis.

-

In Vitro LPS Stimulation of Macrophages

This protocol details the treatment of macrophage cell lines with this compound prior to LPS stimulation to assess the in vitro anti-inflammatory effects.

Materials:

-

RAW 264.7 or mouse peritoneal macrophages (MPMs)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound (dissolved in DMSO)

-

LPS from E. coli O111:B4

-

Cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in appropriate cell culture plates and allow them to adhere overnight.

-

This compound Pretreatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 2.5, 5, 10 µM) or vehicle (DMSO) for 2 hours.[5][7]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for a specified duration (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis in supernatant).[7]

-

Sample Collection and Analysis:

-

Supernatant: Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Cell Lysate: Lyse the cells to extract total protein for Western blot analysis of signaling pathways (e.g., phosphorylation of MAPKs, degradation of IκB) or total RNA for RT-qPCR analysis of gene expression (e.g., Tnf-α, Il-6, Il-1β, Cox-2).[7]

-

Key Assay Protocols

1. ELISA for Cytokine Quantification:

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Follow the manufacturer's instructions for preparing standards and samples (cell culture supernatant or serum).

-

Measure absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.

2. Western Blot Analysis:

-

Extract total protein from lung tissue homogenates or cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of ERK, p38, JNK, and IκB.[5]

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

3. Histological Analysis:

-

Fix lung tissue in 4% paraformaldehyde and embed in paraffin.

-

Cut sections and stain with hematoxylin and eosin (H&E) to assess lung injury, including interstitial inflammation, neutrophil infiltration, congestion, and edema.[3]

-

Score lung injury blindly by a pathologist.[3]

4. Myeloperoxidase (MPO) Assay:

-